NPE-caged-HPTS

Description

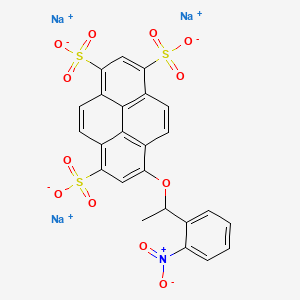

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO12S3.3Na/c1-12(13-4-2-3-5-18(13)25(26)27)37-19-10-20(38(28,29)30)15-8-9-17-22(40(34,35)36)11-21(39(31,32)33)16-7-6-14(19)23(15)24(16)17;;;/h2-12H,1H3,(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGABPHUJQWBOR-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14NNa3O12S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NPE-caged-HPTS chemical structure and properties

Chemical Structure, Photochemistry, and Experimental Application

Executive Summary

NPE-caged-HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid-8-1-(2-nitrophenyl)ethyl ether) represents a high-precision tool for spatiotemporal control of fluorescence and pH sensing. By masking the hydroxyl group of the fluorophore HPTS (Pyranine) with a photolabile 1-(2-nitrophenyl)ethyl (NPE) group, the molecule remains non-fluorescent and pH-insensitive until activated. Upon UV irradiation (~350–365 nm), the cage is cleaved within microseconds, regenerating the active fluorophore. This "dark-to-bright" transition allows researchers to define the exact starting point of a diffusion event, a mixing reaction, or a pH jump with sub-millisecond resolution, eliminating the dead-time artifacts common in stopped-flow or physical mixing experiments.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Composition

The core of the molecule is HPTS (Pyranine), a polyanionic pyrene derivative. In its active state, HPTS acts as a photoacid; its hydroxyl proton (pKa ~7.3) dissociates in the excited state, resulting in high quantum yield green fluorescence.

In NPE-caged-HPTS , this critical hydroxyl proton is replaced by the NPE group via an ether linkage. This modification serves two functions:

-

Fluorescence Quenching: The ether linkage prevents the formation of the pyranolate anion, effectively locking the molecule in a "dark" or significantly blue-shifted/dim state.

-

pH Insensitivity: The caging group blocks proton exchange, rendering the probe blind to pH changes until photolysis occurs.

Comparative Properties Table

| Feature | NPE-Caged-HPTS (Inactive) | HPTS (Active/Uncaged) |

| Chemical Name | 8-(1-(2-nitrophenyl)ethoxy)pyrene-1,3,6-trisulfonate | 8-Hydroxypyrene-1,3,6-trisulfonate |

| Molecular Weight | ~673.53 g/mol (Trisodium salt) | 524.39 g/mol (Trisodium salt) |

| Solubility | High (Water/Buffer) due to 3x -SO3- groups | High (Water/Buffer) |

| Absorbance Max | ~260 nm (NPE), ~350-360 nm (Pyrene ether) | ~405 nm (Protonated), ~454 nm (Deprotonated) |

| Emission Max | Negligible / Weak Blue | ~511 nm (Green, intense) |

| pKa | N/A (Chemically blocked) | ~7.3 (Ground State) |

| Charge at pH 7.4 | -3 | -4 (Deprotonated) |

Part 2: Photochemistry & Uncaging Dynamics

Mechanism of Photolysis

The uncaging process follows a nitrobenzyl photolysis mechanism. Upon absorption of a UV photon, the NPE group undergoes an intramolecular redox reaction.

-

Excitation: The nitro group is excited to a triplet state.

-

Hydrogen Abstraction: The nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.

-

Cleavage: The intermediate rearranges, cleaving the C-O ether bond.

-

Release: Active HPTS is released along with the byproduct 2-nitrosoacetophenone.

Photolysis Pathway Diagram

The following diagram illustrates the transition from the "Dark" caged state to the "Bright" active state.

Caption: Photolytic cleavage pathway of NPE-caged-HPTS upon UV irradiation.

Part 3: Synthesis & Purification Protocol

Note: The synthesis of NPE-caged compounds often utilizes diazo chemistry, which poses explosion and toxicity hazards. All procedures must be performed in a fume hood with appropriate PPE.

Synthesis Route

The most efficient route involves the reaction of HPTS with 1-(2-nitrophenyl)diazoethane .

Reagents:

-

HPTS (Trisodium salt)[1]

-

Hydrazone precursor (Acetophenone hydrazone derivative)

-

Manganese Dioxide (MnO2) or Silver Oxide (Ag2O) to generate the diazo species in situ.

-

Solvent: Dry DMSO or DMF.

Protocol:

-

Diazo Generation: Dissolve 1-(2-nitrophenyl)ethylhydrazone in chloroform. Treat with activated MnO2 for 30–60 minutes in the dark to generate 1-(2-nitrophenyl)diazoethane (deep red solution). Filter to remove MnO2.

-

Coupling: Add the diazo solution dropwise to a stirred solution of HPTS in dry DMSO. The reaction is typically performed at room temperature under protection from light.

-

Monitoring: Monitor reaction progress via TLC (Silica, n-butanol/acetic acid/water) or HPLC. The fluorescent HPTS spot will disappear/shift as the non-fluorescent ether forms.

-

Quenching: Once conversion is maximal, quench excess diazo compound with a small amount of acetic acid.

-

Precipitation: Precipitate the crude product by adding the reaction mixture to a large volume of cold acetone or ether.

Purification (Critical Step)

Unreacted HPTS is the major contaminant and will cause high background fluorescence.

-

Method: Preparative HPLC (C18 Reverse Phase).

-

Mobile Phase: Water/Acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA) or Triethylammonium acetate (TEAA).

-

Detection: Monitor Absorbance at 260 nm (NPE) and 450 nm (HPTS). Collect the peak that absorbs at 260 nm but has minimal 450 nm absorbance.

-

Lyophilization: Freeze-dry the collected fractions in the dark.

Part 4: Experimental Application: Vesicle Leakage & Mixing

One of the most powerful applications of NPE-caged-HPTS is in studying membrane permeability and fusion without the "dead time" of mixing.

Protocol: Light-Triggered Internal Fluorescence

This assay measures the integrity of a liposome or the diffusion of protons into it.

Workflow:

-

Encapsulation: Prepare liposomes (e.g., POPC/Cholesterol) in a buffer containing 1–5 mM NPE-caged-HPTS.

-

Purification: Remove unencapsulated caged dye via Size Exclusion Chromatography (Sepharose CL-4B) or dialysis.

-

Quality Check: The purified liposome suspension should exhibit very low fluorescence.

-

-

Experiment Setup: Place liposomes in a fluorometer cuvette (Ex 450 nm / Em 511 nm).

-

Baseline: Record emission for 30 seconds (should be near zero).

-

Uncaging (The Trigger): Flash irradiate the sample with a UV LED (365 nm) or a Xenon flash lamp for 100–500 ms.

-

Result: A step-change in fluorescence occurs as HPTS is regenerated inside the vesicle.

-

-

Measurement:

-

For Leakage: If the membrane is permeable, the dye may leak out (dilution effect) or quenchers (like DPX) may enter.

-

For pH Sensing: If the external pH is different from the internal pH, the regenerated HPTS will immediately report the internal pH.

-

Experimental Workflow Diagram

Caption: Workflow for utilizing NPE-caged-HPTS in liposomal assays.

Part 5: Troubleshooting & Stability

-

Spontaneous Hydrolysis: NPE esters are relatively stable, but prolonged storage in aqueous solution at room temperature can lead to slow hydrolysis. Store lyophilized powder at -20°C in the dark.

-

Incomplete Uncaging: If the fluorescence signal is lower than expected, the UV intensity may be insufficient, or the inner filter effect (absorption by the liposomes themselves) may be shielding the dye. Calibrate the UV dose using a standard curve of free HPTS.

-

Byproduct Toxicity: The nitrosoacetophenone byproduct is reactive and can interact with thiol groups on proteins. If using in a protein-rich environment, include a scavenger like DTT or Glutathione (if compatible with the assay) to quench the byproduct.

References

-

Jena Bioscience. NPE-caged-ATP and General Caging Chemistry. Available at: [Link][1][2][3][4][5][6][7]

- Barth, A., & Corrie, J. E. (2002). Characterization of the kinetics of proton release from caged sulfate. Biophysical Journal.

-

Agmo Hernández, V., et al. (2021).[8] Avoiding artifacts in liposome leakage measurements. Journal of Liposome Research.[8] Available at: [Link]

-

Avnir, Y., & Barenholz, Y. (2005).[7] pH determination by pyranine: Medium-related artifacts and their correction. Analytical Biochemistry.[7] (Fundamental HPTS properties).

Sources

- 1. 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt [HPTS] *CAS 6358-69-6* | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]

- 5. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. diva-portal.org [diva-portal.org]

In-Depth Technical Guide: Mechanism of NPE-Caged-HPTS Photolysis

This guide details the physicochemical mechanism, experimental execution, and kinetic analysis of NPE-caged-HPTS (1-(2-nitrophenyl)ethyl-pyranine) photolysis.[1] It is designed for researchers utilizing this probe for time-resolved pH sensing, excited-state proton transfer (ESPT) studies, and concentration jump experiments.

Core Mechanistic Principles

The utility of NPE-caged-HPTS lies in its ability to remain non-fluorescent (or spectrally distinct) and chemically inert until activated by UV light. The photolysis mechanism follows the established 2-nitrobenzyl photocleavage pathway , but with specific kinetic constraints imposed by the bulky pyranine (HPTS) leaving group and solvent pH.

The Photochemical Cascade

The uncaging process is not instantaneous.[2] It involves a multi-step rearrangement governed by the decay of a transient aci-nitro intermediate.

-

Excitation (

): Absorption of a UV photon (300–360 nm) excites the nitro aromatic ring from the ground state ( -

Hydrogen Abstraction (1,5-H shift): The excited nitro group abstracts a benzylic hydrogen atom, forming a biradical species. This is the primary photochemical step.

-

Aci-Nitro Formation: The biradical rearranges into the aci-nitro intermediate (a nitronic acid derivative). This species is relatively long-lived (microseconds to milliseconds) and absorbs strongly at ~400 nm.

-

Rate-Limiting Decay: The aci-nitro intermediate deprotonates (pH-dependent) and cyclizes to form a cyclic hemiacetal, which spontaneously collapses.

-

Product Release: The collapse releases the free HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid) and the byproduct 2-nitrosoacetophenone .

Critical Insight – The "Dark" Reaction:

Unlike the initial photon absorption (femtoseconds), the release of HPTS occurs during the dark thermal decay of the aci-nitro intermediate. In neutral solutions, this decay rate (

Pathway Visualization

The following diagram illustrates the molecular rearrangement and kinetic checkpoints.

Figure 1: Photochemical pathway of NPE-HPTS. The aci-nitro decay is the determining factor for the temporal resolution of the HPTS release.

Spectroscopic Profile & Quantitative Data

Understanding the spectral shift is essential for designing the detection optics. Caged HPTS is typically non-fluorescent or has a drastically reduced quantum yield compared to free HPTS, providing a high-contrast "turn-on" signal.

Table 1: Physicochemical Properties Comparison

| Property | NPE-Caged HPTS (Pre-Flash) | Free HPTS (Post-Flash) |

| Absorption Max | ~300–350 nm (Nitrobenzyl) | 405 nm (ROH), 454 nm (RO⁻) |

| Emission Max | Negligible / Weak | ~511 nm (Base form) |

| pKa (Ground State) | N/A (Blocked) | ~7.3 |

| pKa (Excited State)* | N/A | ~0.4 (Photoacidic) |

| Quantum Yield ( | ||

| Byproduct | N/A | 2-Nitrosoacetophenone (Reactive) |

Note: The "Free HPTS" absorption is pH-dependent. At physiological pH (7.4), a mix of protonated (405 nm) and deprotonated (454 nm) forms exists.

Experimental Protocol: Laser Flash Photolysis

This protocol describes the setup for a concentration jump experiment to measure proton transfer dynamics or calibrate the uncaging efficiency.

Reagents & Preparation

-

Stock Solution: Dissolve NPE-HPTS in dry DMSO (10–50 mM). Store at -20°C in the dark.

-

Buffer: Prepare a buffer (e.g., MOPS, HEPES) at the desired pH. Avoid buffers with high UV absorbance.

-

Sample: Dilute stock into the buffer to a final concentration of 10–100 µM.

-

Integrity Check: Measure the UV-Vis spectrum. Ensure no significant peak at 454 nm (indicates premature hydrolysis).

-

Optical Setup (Nanosecond Flash Photolysis)

-

Excitation Source: Nd:YAG laser (3rd harmonic, 355 nm) or XeCl excimer (308 nm). Pulse width ~5–10 ns.

-

Probe Source: CW Xenon arc lamp or a stable LED (450 nm for RO⁻ detection).

-

Detection: PMT (Photomultiplier Tube) coupled to a monochromator and a digital oscilloscope (1 GHz bandwidth recommended).

Workflow Steps

-

Baseline Acquisition: Record the fluorescence emission (

) of the caged sample at 511 nm (excitation 450 nm). Signal should be near zero. -

Flash Triggering: Fire the UV laser pulse (355 nm) perpendicular to the probe beam.

-

Transient Recording: Capture the rise in fluorescence at 511 nm.

-

Timebase 1: Short scale (0–5 µs) to observe laser artifacts or fast processes.

-

Timebase 2: Long scale (0–10 ms) to capture the full aci-nitro decay and HPTS release.

-

-

Data Averaging: Average 10–20 shots to improve S/N ratio. Crucial: Flow the sample or stir between shots to prevent accumulation of the nitroso byproduct, which acts as an inner-filter (absorbs UV) and a quencher.

Experimental Logic Diagram

Figure 2: Flash photolysis setup. Orthogonal excitation/probe geometry minimizes scatter. Flow cells are recommended to mitigate byproduct interference.

Data Analysis & Kinetic Modeling

Analyzing the Rise Time

The appearance of HPTS fluorescence follows a mono-exponential (or bi-exponential) function corresponding to the decay of the aci-nitro intermediate.

-

: Fluorescence intensity at time

- : Observed rate constant of uncaging.

-

Validity Check:

should be pH dependent.[3] At lower pH, the aci-nitro decay is generally faster (acid catalysis), though the specific profile depends on the NPE substitution pattern.

Quantum Yield Calculation

To determine the chemical quantum yield (

-

Use a reference actinometer (e.g., Potassium Ferrioxalate) to measure total photon flux (

). -

Measure the concentration of released HPTS (

) using UV-Vis absorbance (using -

Calculate:

Troubleshooting: The Nitroso Filter Effect

The byproduct, 2-nitrosoacetophenone , absorbs UV light (~300–350 nm).

-

Symptom: The uncaging efficiency drops with repeated laser shots in a static cuvette.

-

Correction: Use a flow cell or replace the sample after <10% conversion.

-

Toxicity: Nitroso compounds are reactive toward thiols. If used in biological samples (cells/lysates), add a scavenger (e.g., DTT or Glutathione) if it does not interfere with the primary assay.

References

-

McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photorelease techniques of caged compounds. Annual Review of Biophysics and Biophysical Chemistry.

-

Barth, A., & Corrie, J. E. (2002).

-

Agmon, N. (2005). The acid test for HPTS: from molecular photophysics to macroscopic proton transport. Journal of Physical Chemistry A.

-

Pal, S. K., et al. (2002). Probing the water layer at the surface of a protein with a photoacid. Journal of Physical Chemistry B.

-

Tocris Bioscience. (n.d.).

Sources

- 1. The efficiency of two-photon photolysis of a "caged" fluorophore, o-1-(2-nitrophenyl)ethylpyranine, in relation to photodamage of synaptic terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Guide: Principle of Uncaging in NPE-Caged-HPTS

Executive Summary

This technical guide details the physicochemical mechanisms and experimental applications of NPE-caged-HPTS (8-(1-(2-nitrophenyl)ethoxy)pyrene-1,3,6-trisulfonic acid). This molecule serves as a "stealth" probe, chemically masking the photoacidic hydroxyl group of HPTS (pyranine) with a photolabile 1-(2-nitrophenyl)ethyl (NPE) group.

Upon irradiation with UV light (typically 355 nm or via two-photon excitation), the NPE group undergoes a photochemical cleavage, releasing free HPTS. This process restores the dye’s ability to undergo Excited-State Proton Transfer (ESPT), effectively generating a "pH jump" or enabling ultrafast proton dynamics monitoring. This guide is designed for researchers requiring precise spatiotemporal control over proton concentration and pH sensing.

Part 1: The Photochemical Foundation

The utility of NPE-caged-HPTS rests on two coupled photochemical events: the Uncaging Event (irreversible photolysis) and the Proton Transfer Event (reversible photoacidity of the released dye).

The Uncaging Mechanism (The Trigger)

The NPE group functions via a nitrobenzyl photochemistry mechanism, specifically an intramolecular redox reaction initiated by photon absorption.

-

Excitation: The nitro aromatic ring absorbs a UV photon (

), promoting the molecule to an excited singlet state ( -

Hydrogen Abstraction: The excited nitro group abstracts a benzylic hydrogen (specifically the

-hydrogen from the ethyl chain), forming a biradical. -

Aci-Nitro Intermediate: This biradical rearranges into an aci-nitro intermediate. This species is transient but spectrally distinct (often absorbing ~400 nm).

-

Collapse & Release: The aci-nitro species decays (the rate-limiting dark step), cleaving the C-O bond. This releases the free HPTS dye, a nitroso-ketone byproduct (nitrosoacetophenone), and a proton.

Critical Technical Note: The decay of the aci-nitro intermediate is pH-dependent.[1] At physiological pH, this decay occurs on the microsecond to millisecond timescale, which defines the temporal resolution of the "uncaging" step.

The Payload: HPTS Photoacidity

Once uncaged, HPTS acts as a photoacid.[2]

-

Ground State (

): -

Excited State (

):

Pathway Visualization

The following diagram illustrates the sequential flow from the caged, inert state to the active photoacid cycle.

Caption: Figure 1. The photochemical cascade of NPE-caged HPTS. The gray path represents the irreversible uncaging; the green/red path represents the reversible photoacid cycle restored after uncaging.

Part 2: Experimental Framework

Quantitative Properties

Before designing an experiment, the following parameters must be integrated into your calculations.

| Parameter | Value / Characteristic | Implication for Protocol |

| Excitation (Uncaging) | 300–360 nm (Peak ~260nm, tail to 355nm) | Use Nd:YAG (355 nm) or UV LED. Avoid <300 nm in live cells to minimize toxicity. |

| Quantum Yield ( | ~0.6 (varies by solvent/pH) | High efficiency allows for lower laser power, reducing phototoxicity. |

| HPTS Absorption ( | 403 nm (ROH), 454 nm ( | Allows selective excitation of the uncaged dye using visible light (e.g., 450 nm diode). |

| HPTS Emission | ~511 nm (Base form) | Strong green fluorescence indicates successful uncaging and deprotonation. |

| Uncaging Rate ( | The release is not instantaneous; account for the aci-nitro decay lag in ultrafast kinetic studies. |

Protocol: In Vitro Uncaging & Validation

This protocol validates the uncaging efficiency and the subsequent pH sensitivity of the released dye.

Reagents:

-

NPE-caged HPTS (lyophilized, store at -20°C in dark).

-

Buffer: 10 mM Phosphate or HEPES (pH 7.4). Note: Avoid buffers with high UV absorbance.

-

Quartz Cuvette (path length 1 cm).

Workflow:

-

Baseline Characterization:

-

Prepare a 10 µM solution of NPE-caged HPTS in buffer.

-

Acquire an absorption spectrum (250–550 nm).

-

Expectation: Strong absorption in UV (<300 nm) and a shoulder up to ~360 nm. Minimal absorption >400 nm (unlike free HPTS).

-

-

Photolysis (The Trigger):

-

Irradiate the sample with a UV source (e.g., 365 nm LED or 355 nm laser pulse).

-

Dosage: Apply 5–10 second pulses (LED) or single shots (laser).

-

Safety: NPE photolysis releases a nitroso-ketone. While generally low toxicity in micro-concentrations, handle with standard chemical safety.

-

-

Validation (The Readout):

-

Immediately acquire a post-flash absorption spectrum.

-

Result: Appearance of the characteristic HPTS doublet: ~405 nm (protonated) and ~454 nm (deprotonated).

-

Measure Fluorescence: Excite at 450 nm. A dramatic increase in emission at 510 nm confirms the release of free HPTS.

-

Experimental Setup Diagram

The following schematic details the optical arrangement for a time-resolved "pH jump" experiment.

Caption: Figure 2. Optical configuration for time-resolved uncaging. The UV laser acts as the 'pump' to uncage, while the visible source 'probes' the appearance of the fluorescent dye.

Part 3: Scientific Integrity & Troubleshooting

Artifact Management

-

Inner Filter Effect: High concentrations (>100 µM) of NPE-caged compound can absorb the probe light or the emitted fluorescence. Keep concentrations <50 µM for spectroscopic accuracy.

-

Pre-irradiation: NPE compounds are sensitive to ambient light. All preparation must be done under yellow safety lights.

-

Byproduct Interference: The nitroso-ketone byproduct absorbs in the UV (~300-350 nm). If monitoring uncaging via UV absorption, subtract the byproduct contribution.

Self-Validating Controls

To ensure data integrity, every experiment should include:

-

Dark Control: Measure the sample over time without UV exposure to ensure thermal stability (no spontaneous hydrolysis).

-

Free Dye Standard: Compare the fluorescence quantum yield of the fully photolyzed sample against a standard solution of pure HPTS. If the photolyzed sample is significantly dimmer, incomplete uncaging or quenching by byproducts may be occurring.

References

-

Agmon, N. (2005). "Mechanism of Proton Transfer in the Excited State of Pyranine." Journal of Physical Chemistry A. Link

-

Barth, A., & Corrie, J. E. T. (2002). "Characterization of a new caged proton capable of inducing large pH jumps." Biophysical Journal.[3] Link

-

Pal, S. K., et al. (2002). "Proton Transfer in the Excited State of Pyranine in Aqueous Solution." Journal of Chemical Physics. Link

-

Tocris Bioscience. "NPE-caged-HPTS Product Information & Mechanism." Link

-

Klan, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a new caged proton capable of inducing large pH jumps - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Caged Fluorescent pH Indicators: A Technical Guide for Spatiotemporal Mapping

Executive Summary

This technical guide delineates the mechanistic principles, chemical architecture, and experimental protocols for caged fluorescent pH indicators . Unlike conventional pH probes (e.g., BCECF, SNARF-1) which are globally active upon cellular entry, caged variants remain optically silent until activated by a specific wavelength of light. This "photo-activation" capability allows researchers to measure pH dynamics with sub-cellular spatial resolution and millisecond temporal precision, decoupling the loading of the dye from the measurement event.

Mechanistic Foundations: The "Lock and Key" Photophysics

The core utility of a caged pH indicator lies in its binary state: OFF (Caged)

The Caging Moiety

The "cage" is typically a photolabile protecting group covalently attached to the fluorophore's critical proton-binding site (usually a phenolic oxygen).

-

Common Cages: o-nitrobenzyl (ONB) derivatives, such as 4,5-dimethoxy-2-nitrobenzyl (DMNB).

-

Mechanism of Quenching: By alkylating the phenolic oxygen, the cage disrupts the push-pull electron system required for fluorescence and prevents proton exchange. This locks the molecule in a non-fluorescent, pH-insensitive state.

The Uncaging Event (Photolysis)

Upon irradiation with UV light (typically 350–405 nm), the nitrobenzyl group undergoes a Norrish Type II photocleavage. This releases the cage as a nitrosoketone byproduct and restores the free phenolic hydroxyl group, instantly recovering the fluorophore's pH sensitivity and fluorescence.

Mechanistic Pathway Diagram

The following diagram illustrates the transition from the inert caged state to the active pH-sensing state.

Figure 1: Photolysis mechanism. The caging group blocks the fluorophore until UV excitation cleaves the bond, restoring pH sensitivity.

Chemical Architecture: Selecting the Scaffold

While many fluorophores can be caged, HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid) and Fluorescein are the foundational backbones due to their physiological pKa and high quantum yields.

Caged HPTS (Pyranine)

HPTS is often preferred over fluorescein for caged applications because it is highly water-soluble and its pKa (~7.3) is ideal for cytosolic measurements.

-

Design: The phenolic -OH at position 8 is capped with a nitrobenzyl group.

-

Advantage: Upon uncaging, HPTS exhibits a ratiometric excitation shift (405nm/450nm), allowing for pH measurements independent of dye concentration.

Comparative Data: Caged Probes

| Feature | Caged HPTS (Pyranine) | Caged Fluorescein (CMNB-Fluorescein) | Caged BCECF |

| Caging Site | Phenolic Oxygen (C8) | Phenolic Oxygen | Phenolic Oxygen |

| Uncaging Wavelength | 365 nm or 405 nm | 350–365 nm | 350–365 nm |

| Active pKa | ~7.3 | ~6.4 | ~6.98 |

| Sensing Mode | Ratiometric (Excitation) | Intensity (mostly) | Ratiometric (Excitation) |

| Solubility | High (Sulfonic acid groups) | Moderate | Moderate |

| Primary Use | Cytosolic pH mapping | Acidic organelles | General Cytosol |

Experimental Workflow & Protocols

Loading Strategy

To ensure intracellular delivery, the sulfonic acid groups of HPTS are often masked as acetoxymethyl (AM) esters, or the probe is microinjected.

-

Protocol: Incubate cells with 5–10 µM Caged-HPTS-AM in Pluronic F-127 (0.02%) for 30–45 mins at 37°C. Wash 3x with HBSS to remove extracellular dye.

The Uncaging Protocol

Warning: Excessive UV exposure causes phototoxicity and cell death.

-

Targeting: Define a Region of Interest (ROI) using confocal software.

-

Pulse: Apply a 100–500 ms pulse of 405 nm laser at 50–80% power.

-

Verification: Immediately acquire an image at the sensor's excitation wavelength (e.g., 488 nm for fluorescein, 458 nm for HPTS). A sharp increase in fluorescence confirms uncaging.

The "Trustworthiness" Pillar: In Situ Calibration

Crucial: Intracellular pH (pHi) cannot be determined from raw intensity alone due to variations in dye loading and cellular volume. You must perform an in situ calibration using the Nigericin Clamp Method .

Principle: Nigericin is a K⁺/H⁺ ionophore. If

Step-by-Step Calibration Protocol:

-

Prepare High-K⁺ Buffers: Create 4 buffers (pH 5.5, 6.5, 7.5, 8.5) containing:

-

Add Ionophore: Supplement each buffer with 10 µM Nigericin .

-

Perfusion: After the experiment, perfuse the cells with the pH 5.5 buffer. Wait 5–10 minutes for equilibrium.

-

Measure: Record fluorescence intensity (or ratio).

-

Repeat: Sequentially perfuse pH 6.5, 7.5, and 8.5 buffers, recording at each step.

-

Curve Fit: Plot Intensity vs. pH and fit to a modified Henderson-Hasselbalch equation.

Experimental Workflow Diagram

Figure 2: The experimental lifecycle of a caged pH study. Calibration is the final, mandatory step for quantification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Fluorescence after UV | Incomplete loading or hydrolysis | Ensure AM ester hydrolysis (wait longer). Check laser power. |

| High Background | Extracellular dye or leakage | Use Probenecid (anion transport inhibitor) to prevent dye leakage. |

| Cell Death/Blebbing | Phototoxicity from UV | Reduce UV pulse width (<100ms). Use 405nm instead of 365nm if possible. |

| Calibration Fails | Incomplete ionophore clamping | Ensure [K⁺] is 135mM. Fresh Nigericin is required (degrades in humidity). |

References

-

Synthesis and Application of Caged Peptides and Proteins. Source: PubMed / NIH Context: foundational review on the caging mechanism and photolysis kinetics. URL:[Link]

-

A Series of Caged Fluorophores for Calibrating Light Intensity. Source: PMC / NIH (2023) Context: Describes the synthesis of caged HPTS (pyranine) derivatives and their uncaging cross-sections. URL:[Link]

-

Fluorescence Measurement and Calibration of Intracellular pH. Source: PMC / NIH (2020) Context: The definitive protocol for the Nigericin/High-K+ calibration method. URL:[Link]

Sources

Technical Guide: Exploratory Studies Using Photoactivatable Probes

Executive Summary: The Kinetic Trap

In drug discovery, the transition from phenotypic hit to validated target is often the "valley of death." Traditional affinity chromatography fails when binding affinities are weak (

Part 1: The Photochemical Toolbox

Selecting the correct photoreactive group (photophore) is not a matter of preference but of structural biology and medicinal chemistry constraints. The ideal probe mimics the parent molecule's bioactivity while possessing a "silent" warhead that activates only under specific wavelengths.

Comparative Analysis of Photophores

The three dominant photophores—Diazirines, Benzophenones, and Aryl Azides—differ significantly in their activation mechanisms and labeling biases.

| Feature | Diazirines (The Gold Standard) | Benzophenones (The Robust Tracker) | Aryl Azides (The Legacy Reagent) |

| Activation | ~350–365 nm (Safe for cells) | 350–365 nm (Safe for cells) | <300 nm (Protein damage risk) |

| Reactive Species | Singlet Carbene (Highly reactive) | Triplet Diradical | Nitrene |

| Labeling Bias | Promiscuous (C-H, N-H, O-H insertion) | Preferential to Methionine; requires correct geometry | Nucleophiles; susceptible to thiol reduction |

| Steric Footprint | Smallest (minimal perturbation) | Bulky (requires solvent-exposed site) | Medium |

| Key Advantage | Short lifetime (~ns) minimizes non-specific labeling. | Reversible excitation: can cycle until finding a target. | Easy to synthesize. |

Mechanism of Action: The Diazirine Insertion

The diazirine is currently preferred because it generates a carbene intermediate capable of inserting into unactivated C-H bonds, allowing it to label hydrophobic pockets where nucleophiles are scarce.

Figure 1: The diazirine activation pathway.[2][3][4] Note that water quenching is the primary competing reaction, necessitating high local concentration (binding) for successful labeling.

Part 2: Strategic Application – Target Deconvolution

The primary application of photoactivatable probes in drug development is Target Deconvolution —identifying the protein target of a phenotypic hit. This is achieved through a chemoproteomic workflow known as Photoaffinity Labeling (PAL) coupled with quantitative Mass Spectrometry (MS).[1]

The "Two-Step" Enrichment Strategy

Directly attaching a bulky fluorophore or biotin tag to a drug often kills its potency. Instead, use a "minimalist" linker containing a bioorthogonal handle (terminal alkyne or azide).

-

Step 1 (In Cell): Incubate live cells with the alkyne-tagged probe.

-

Step 2 (In Lysate): After lysis, use Click Chemistry (CuAAC) to attach a biotin-azide tag for enrichment.

The Self-Validating Experimental Design

A robust experiment requires internal controls to distinguish specific binding from non-specific background.

The Competition Assay (The "Cold" Control): You must run two parallel samples:

-

Sample A (Probe): Cells + Photo-probe.[5]

-

Sample B (Competition): Cells + Photo-probe + 10x-50x excess of parent drug .

Logic: If the binding is specific, the excess parent drug will occupy the active site, preventing the probe from binding. In the MS data, a true target will show high intensity in Sample A and significantly reduced intensity in Sample B (High SILAC ratio or Label-Free Quantification value).

Part 3: Experimental Workflow & Protocols

Workflow Diagram: From Live Cell to Mass Spec

The following diagram outlines the critical path for a SILAC (Stable Isotope Labeling by Amino acids in Cell culture) based experiment.

Figure 2: Quantitative chemoproteomics workflow using SILAC for target validation. The "Heavy" channel serves as the competition control.

Detailed Protocol: Photoaffinity Labeling in Live Cells

Reagents:

-

Probe: Alkyne-functionalized diazirine probe (10 mM DMSO stock).

-

Competitor: Parent drug (unmodified).

-

Lysis Buffer: 1% Triton X-100 or NP-40 in PBS, protease inhibitors.

-

Click Reagents: CuSO4, TCEP (reducing agent), TBTA (ligand), Biotin-Azide.

Step-by-Step Methodology:

-

Cell Seeding: Grow cells to 80-90% confluence. For SILAC, ensure full incorporation of isotopes (>5 doublings).

-

Incubation (The Equilibrium Step):

-

Treat "Light" cells with Probe (e.g., 1

M). -

Treat "Heavy" cells with Probe (1

M) + Competitor (20 -

Note: Pre-incubate competitor for 30 mins before adding the probe to ensure active site occupation.

-

-

Irradiation (The Covalent Fixation):

-

Wash cells 2x with cold PBS to remove unbound probe (optional, but reduces background).

-

Place plates on ice (critical to prevent heating).

-

Irradiate at 365 nm for 5–10 minutes.

-

Quality Control: Ensure the UV lamp intensity is calibrated (~5-10 mW/cm²).

-

-

Lysis & Click Chemistry:

-

Lyse cells, clarify by centrifugation.

-

Adjust protein concentration to 1-2 mg/mL.

-

Add Click Reagents: 100

M Biotin-Azide, 1 mM TCEP, 100

-

-

Enrichment:

-

Add Streptavidin-agarose beads. Rotate overnight at 4°C.

-

Stringent Washing: Wash beads with 1% SDS, 6M Urea, and PBS to remove non-covalent binders. This is crucial for MS cleanliness.

-

-

Digestion: Reduce (DTT), Alkylate (Iodoacetamide), and digest with Trypsin.

Part 4: Data Analysis & Interpretation

Successful target identification relies on filtering the MS data. You are looking for proteins that are significantly enriched in the probe-only sample compared to the competition sample.

-

Metric: Fold Change (Ratio Light/Heavy).

-

Threshold: Typically, a Fold Change > 4 (or log2 ratio > 2) indicates specific binding.

-

Statistical Power: Perform biological triplicates. Use a Volcano Plot (p-value vs. Fold Change) to visualize hits.

Common Pitfalls:

-

Heat Shock Proteins (HSP70/90): These are "sticky" and often appear as background.

-

High Abundance Proteins (Actin/Tubulin): May appear due to incomplete washing.

-

Probe Activation Failure: If the probe hydrolyzes before UV, no labeling occurs. Always check probe stability in media.

Part 5: Spatiotemporal Control (Uncaging)

While PAL "freezes" interactions, uncaging allows for the precise "release" of bioactive molecules. This is distinct from PAL.[3] In uncaging, a photolabile group blocks the active site of a drug or metabolite (e.g., Caged-ATP, Caged-Glutamate).

-

Application: Studying kinetics of signaling pathways (e.g., receptor activation rates).

-

Chemistry: Nitrobenzyl groups are commonly used. Upon UV irradiation, the group cleaves, restoring the molecule's native activity instantly.

References

-

Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

-

Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. [Link]

-

Dubikovskaya, E. A., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Methods in Molecular Biology. [Link]

-

Rowland, M. M., et al. (2012). Benzophenones vs. Diazirines: A Comparative Study in Photoaffinity Labeling. Journal of the American Chemical Society.[2][6] [Link]

-

Hulce, J. J., et al. (2013).[7] Proteome-wide mapping of cholesterol-interacting proteins in mammalian cells. Nature Methods. [Link]

Sources

- 1. pressurebiosciences.com [pressurebiosciences.com]

- 2. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Precision Photolysis: A Technical Guide to Two-Photon Uncaging

Executive Summary

Two-photon excitation (2PE) uncaging represents the gold standard for manipulating bioactive signaling with femtoliter spatial resolution. Unlike one-photon (1PE) photolysis, which suffers from out-of-focus excitation and scattering, 2PE utilizes non-linear optical probability to confine chemical release strictly to the focal volume. This guide provides a rigorous framework for implementing 2PE uncaging, moving beyond basic theory into the operational causality required for drug development and synaptic mapping.

Part 1: The Physics of Confinement

The superiority of 2PE uncaging is not merely due to the use of infrared light; it is a product of probability mechanics .

The Non-Linearity Principle ( )

In 1PE, absorption is linear; a photon is absorbed, and the molecule excites. This occurs throughout the entire cone of light (the hourglass shape) in the sample, causing widespread photolysis and toxicity.

In 2PE, the "uncaging" event requires the simultaneous absorption of two photons (within ~0.5 femtoseconds) to bridge the energy gap. This probability depends on the square of the light intensity (

-

Causality: Since intensity is highest only at the very center of the focal point, the probability of absorption drops off quartically with distance from the focal plane.

-

Result: Photolysis is confined to a volume of

, roughly the size of a single dendritic spine.

The Goppert-Mayer (GM) Metric

The efficiency of a molecule to absorb this flux is measured in Goppert-Mayer units (

Where:

- = Two-photon absorption cross-section (in GM).

- = Quantum yield of the photolysis reaction (bond cleavage efficiency).

Visualization: The Quantum Event

The following diagram illustrates the Jablonski energy states and the resulting spatial confinement difference between 1PE and 2PE.

Figure 1: Left: The quantum pathway requiring simultaneous photon arrival via a virtual state. Right: The operational consequence—2PE provides intrinsic optical sectioning, whereas 1PE excites the entire light cone.

Part 2: The Chemical Arsenal (Cage Selection)

Selecting the right cage is a trade-off between cross-section efficiency, wavelength compatibility, and receptor antagonism.

Key Caging Compounds

| Compound | Key Characteristics | ||

| MNI-Glutamate | 720-730 | 0.06 | The Standard. Highly stable, fast release (<1ms).[4] Minimal GABA antagonism compared to older cages. |

| RuBi-Glutamate | 800-900 | ~0.15 | Visible/Red-Shifted. Higher efficiency. Allows "Two-Color" experiments (e.g., uncage MNI at 720nm, image GFP at 920nm). |

| CDNI-GABA | 720 | 0.03 | Used for inhibitory mapping. Note: Lower efficiency often requires higher laser power. |

| DEAC450-Glu | 900+ | High | Deep Tissue. Optimized for longer wavelengths, reducing scattering further. |

Expert Insight: While RuBi cages have higher cross-sections, MNI-Glutamate remains the industry standard for mapping because its absorption peak (720nm) is spectrally distinct from the emission of common calcium indicators (like GCaMP), preventing "cross-talk" where your imaging laser accidentally uncages your drug.

Part 3: Validated Experimental Protocol

This protocol assumes a standard slice electrophysiology setup integrated with a Ti:Sapphire laser.

Phase 1: Optical Alignment & Calibration

Do not skip this. A misaligned uncaging beam renders the experiment useless.

-

Bead Calibration:

-

Prepare a slide with 1µm fluorescent beads.

-

Image the beads using the scanning galvos (Imaging Path).

-

"Park" the uncaging beam on a specific bead and blast it (high power).

-

Validation: Re-image. The bleached spot must align perfectly with the targeted pixel. If offset > 0.5µm, adjust the AOM (Acousto-Optic Modulator) alignment or beam steering mirrors.

-

Phase 2: The "Saturation Curve" (Biological Calibration)

Why: You must find the laser power that mimics a physiological quantal event (single vesicle release) without causing phototoxicity.

-

Patch a neuron (Whole-cell voltage clamp).

-

Bath apply MNI-Glutamate (2.5 mM) in recirculating ACSF.

-

Target a dendritic spine head.

-

Step-Protocol:

-

Deliver 1ms pulses starting at 5mW power.

-

Increment power by 2mW steps.

-

Record the EPSC (Excitatory Postsynaptic Current) amplitude.

-

-

Analysis: Plot Power (mW) vs. EPSC (pA).

Phase 3: The Experiment (Synaptic Mapping)

-

Define ROI: Select 10-20 spines along a dendrite.

-

Sequence:

-

Baseline Imaging (GCaMP/Morphology).

-

Uncaging Pulse (0.5 - 1ms duration).

-

High-speed acquisition (Physiology).

-

-

Inter-Stimulus Interval (ISI): Maintain >100ms between spots to prevent receptor desensitization or summation artifacts.

Workflow Visualization

Figure 2: The operational workflow. Note the critical feedback loop at the Calibration Phase to ensure physiological relevance before data collection.

Part 4: Troubleshooting & Optimization

The "Silent" Slice (No Response)

-

Cause: Old MNI-Glutamate.[7]

-

Fix: MNI-Glu hydrolyzes over time. Always prepare fresh aliquots. If the solution turns slightly yellow, it may have degraded.

-

Check: Verify the laser is actually mode-locking. A CW (Continuous Wave) laser will not uncage efficiently but will heat the tissue.

GABA Antagonism[7][8]

-

Symptom: Reduced inhibitory currents or altered excitability.

-

Mechanism: High concentrations of caged glutamate can antagonize GABA-A receptors.

-

Fix: Do not exceed 2.5mM MNI-Glu. If studying inhibitory circuits, switch to RuBi-Glutamate which has lower antagonism profiles.

Axial Resolution Drift

-

Symptom: Uncaging response bleeds into neighboring Z-planes.

-

Fix: Check the Point Spread Function (PSF) . Over-filling or under-filling the objective back aperture affects the Z-confinement. Ensure the beam diameter matches the objective pupil size.

References

-

Denk, W., Strickler, J. H., & Webb, W. W. (1990). Two-photon laser scanning fluorescence microscopy. Science. [Link]

-

Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate.[8][9] Frontiers in Synaptic Neuroscience. [Link]

-

Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. [Link]

-

Fino, E., & Yuste, R. (2011). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic Spines. Frontiers in Neural Circuits. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Principles of two-photon excitation fluorescence microscopy and other nonlinear imaging approaches [academia.edu]

- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 5. Two-photon uncaging | Neuronhálózat és Dendritikus Aktivitás Kutatócsoport | Institute of Experimental Medicine [koki.hun-ren.hu]

- 6. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 8. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two-Photon Uncaging of Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

NPE-Caged-HPTS Photolysis Calibration Principles

Content Type: Technical Whitepaper Audience: Researchers, Biophysicists, and Drug Discovery Scientists Subject: Photochemical Calibration, Time-Resolved Fluorescence, and pH-Jump Dynamics

Executive Summary

In the precise world of time-resolved crystallography and kinetic drug screening, the ability to manipulate the chemical environment on a microsecond timescale is paramount. NPE-caged-HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid, protected by a 1-(2-nitrophenyl)ethyl group) serves as the "gold standard" calibrant for these systems.

Unlike generic caged compounds, NPE-caged-HPTS offers a dual-modality calibration capability: it acts as both an optical actinometer (measuring the effective photon flux at the sample) and a chemical standard (verifying the stoichiometry of proton release). This guide delineates the photophysical principles, experimental protocols, and mathematical frameworks required to utilize NPE-caged-HPTS for rigorous system validation.

Photophysical Mechanism[1][2][3]

To calibrate a system effectively, one must understand the molecular machine being used. The utility of NPE-caged-HPTS relies on the stark contrast between its "dark" caged state and its "bright" free state.

The Photocleavage Pathway

The uncaging process follows a Norrish Type II-like photo-elimination mechanism.

-

Excitation: The NPE group absorbs a UV photon (optimally ~350–365 nm), promoting the molecule to an excited singlet state.

-

Intersystem Crossing: The molecule rapidly crosses to a triplet state.

-

Hydrogen Abstraction: The nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate.

-

Collapse & Release: This intermediate collapses, cleaving the ether bond to release:

-

Free HPTS: Highly fluorescent (pH-dependent).

-

Proton (H⁺): Acidifying the local environment.

-

2-Nitrosoacetophenone: A byproduct (potential optical interferent).

-

Spectral Shift as a Readout

-

Caged State: The ether linkage at the 8-hydroxyl position locks the fluorophore in a non-emissive or significantly blue-shifted state. It effectively has zero fluorescence when excited at the HPTS characteristic wavelength (450–470 nm).

-

Free State: Upon cleavage, the restored hydroxyl group allows HPTS to act as a photoacid. At physiological pH (7.4), it exists largely in its deprotonated (anionic) form, exhibiting strong fluorescence emission at ~520 nm.

Visualization of the Pathway

Figure 1: The photochemical cascade of NPE-caged-HPTS. UV excitation leads to the stoichiometric release of the fluorophore and a proton.

Calibration Principles

Principle A: The "Internal Actinometer"

Because the quantum yield of photolysis ($ \Phi_{chem}

Principle B: The pH-Jump Standard

NPE-caged-HPTS releases one proton for every molecule photolyzed. In a buffered solution, the magnitude of the "pH jump" (

Experimental Protocol: Optical & Chemical Calibration

This protocol describes how to calibrate a flash photolysis system (e.g., laser or xenon flash lamp) using NPE-caged-HPTS.

Reagents & Setup

-

Probe: NPE-caged-HPTS (dissolved in DMSO to 10 mM stock).

-

Buffer: 100 mM KCl, 10 mM HEPES, pH 7.2 (ensure pH is near the pKa of HPTS, ~7.3).

-

Detection: Fluorescence spectrometer or microscope (Ex: 470 nm / Em: 520 nm).

-

Photolysis Source: UV Laser (355 nm) or Flash Lamp (filtered <380 nm).

Step-by-Step Workflow

Step 1: The "100% Uncaged" Reference Before calibrating the light source, you must define the signal corresponding to total photolysis.

-

Prepare a 50 µM solution of NPE-caged-HPTS in buffer.

-

Exhaustively irradiate a small aliquot (e.g., 10 minutes under a UV lamp) until fluorescence plateaus.

-

Measure the fluorescence (

). This value corresponds to [Total Probe] = 50 µM.

Step 2: The Dose-Response Curve

-

Place a fresh 50 µM sample in the cuvette/chamber.

-

Measure baseline fluorescence (

). It should be near zero. -

Apply a single pulse (or defined duration) of photolysis light.

-

Immediately measure fluorescence (

). -

Repeat for multiple pulses (

) until ~10-20% of the probe is uncaged. Note: Avoid uncaging >30% to prevent inner-filter effects from the byproduct.

Step 3: Data Processing

Calculate the concentration of released HPTS (

Visualization of Workflow

Figure 2: Operational workflow for determining photolysis efficiency.

Quantitative Analysis

Calculating Photolysis Efficiency ( )

The fraction of molecules photolyzed per pulse (

Calculating pH Jump Magnitude

If measuring proton release, use the Henderson-Hasselbalch relationship. The released HPTS acts as the indicator for the pH change it caused.

Comparative Data Table

| Parameter | Caged State (NPE-HPTS) | Free State (HPTS) | Significance |

| Absorbance Max | ~260 nm (NPE band) | 405 / 450 nm | Caged form absorbs UV for cleavage; Free form absorbs Blue for sensing. |

| Emission Max | Non-fluorescent | ~510–520 nm | "Turn-on" signal provides high signal-to-noise ratio. |

| pKa | N/A (Protected) | ~7.3 | Ideal for physiological pH measurements. |

| Charge | -3 (Sulfonates) | -4 (Deprotonated) | High solubility in water; membrane impermeability. |

Troubleshooting & Artifacts

1. Inner Filter Effect (IFE): The byproduct, 2-nitrosoacetophenone, absorbs strongly at ~300–350 nm. As photolysis progresses, this byproduct accumulates and competes for the UV light, reducing the efficiency of subsequent pulses.

-

Solution: Limit calibration runs to <20% total photolysis.

2. Diffusion Artifacts: In microscopy, the uncaged HPTS will rapidly diffuse out of the focal volume.

-

Solution: Perform measurements immediately (<1 ms) after the pulse, or use a viscous medium (e.g., dextran) to slow diffusion during calibration.

3. pH Sensitivity: Remember that the fluorescence of the released HPTS is pH-dependent. If your buffer capacity is too low, the released protons will lower the pH, quenching the HPTS fluorescence and leading to an underestimation of the release.

-

Solution: Perform light intensity calibration in a strong buffer (100 mM HEPES) to clamp pH. Perform pH-jump calibration in a weak buffer .

References

-

McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds.[1][2] Annual Review of Biophysics and Biophysical Chemistry. [Link]

-

Jena Bioscience. NPE-caged-ATP and General Caging Principles. [Link]

-

University of Texas at Dallas. Flash Photolysis of Caged Compounds. [Link]

Sources

Methodological & Application

Application Note: Spatiotemporal Intracellular pH Mapping using NPE-Caged-HPTS

Executive Summary & Principle

NPE-caged-HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid, caged with a 1-(2-nitrophenyl)ethyl group) is a specialized fluorogenic probe designed for spatiotemporally defined pH measurements. Unlike standard cell-permeant dyes (e.g., BCECF-AM) that stain the entire cytosol indiscriminately, NPE-caged-HPTS is membrane-impermeant and non-fluorescent until activated by UV light.

Why use NPE-caged-HPTS?

-

Zero Background: The probe is optically silent in the visible range until uncaged, allowing for precise definition of "Time Zero" (

). -

Spatial Precision: By focusing the uncaging beam (laser or flash), you can release the pH sensor only in specific subcellular compartments (e.g., dendritic spines, astrocytic endfeet) without background signal from the soma.

-

Diffusional Analysis: It serves as a dual-function probe to measure both cytosolic pH and molecular diffusion rates simultaneously.

Mechanism of Action

The probe consists of the pH-sensitive fluorophore HPTS (Pyranine) where the phenolic hydroxyl group—responsible for pH sensing—is blocked by a photolabile NPE group.

-

State A (Caged): The NPE group locks the molecule in a non-fluorescent state (or significantly blue-shifted/quenched). The pKa is effectively masked.

-

State B (Uncaged): Upon irradiation with near-UV light (~350–365 nm) or 2-photon excitation (~720 nm), the NPE group is cleaved.

-

State C (Sensing): The liberated HPTS equilibrates with cytosolic protons. It exhibits pH-dependent fluorescence excitation shifts (Ex

: ~450 nm, Ex

Material Preparation & Experimental Setup[1][2]

Reagents

| Component | Specification | Storage | Notes |

| NPE-caged-HPTS | Lyophilized solid (MW ~673 g/mol ) | -20°C, Dark | Light sensitive! Handle under yellow light. |

| Intracellular Solution | K-Gluconate based (standard patch) | 4°C | Must be filtered (0.22 µm). |

| Nigericin | 10 mM Stock in EtOH | -20°C | Ionophore for pH calibration. |

| Valinomycin | 10 mM Stock in DMSO | -20°C | Optional: clamps K+ potential. |

Optical Configuration

To utilize this probe, your microscopy rig requires three distinct optical channels:

-

Uncaging Path: UV Laser (355 nm / 365 nm) or Flashlamp (xenon arc with bandpass). Alternatively, a femtosecond pulsed laser tuned to 720 nm for 2-photon uncaging.

-

Imaging Path (Dual Excitation):

-

Channel 1 (pH dependent): Excitation 450/40 nm (Blue).

-

Channel 2 (Isosbestic/Reference): Excitation 405/20 nm (Violet).

-

Emission: Bandpass 510–540 nm (Green).

-

Protocol: Intracellular Loading & Measurement

Critical Note: NPE-caged-HPTS contains three sulfonate groups, making it highly polar and membrane impermeant . It cannot be loaded via passive incubation (AM ester method). It must be introduced physically.

Phase 1: Probe Loading (Whole-Cell Patch Clamp)

Rationale: Physical delivery ensures precise concentration control and avoids compartmentalization into organelles, a common artifact with AM-ester dyes.

-

Stock Preparation: Dissolve NPE-caged-HPTS in high-purity water to create a 10 mM - 20 mM Stock . Aliquot and freeze.

-

Working Solution: Dilute the stock into your Intracellular Pipette Solution to a final concentration of 100 µM – 500 µM .

-

Tip: The high concentration is required because the uncaging efficiency is rarely 100%, and the probe will dilute into the cytosol.

-

-

Patching: Establish a GΩ seal and break-in to the whole-cell configuration.

-

Diffusion: Allow 15–20 minutes for the probe to diffuse from the pipette into the soma and distal processes. Monitor the access resistance (

) to ensure stable dialysis.

Phase 2: Photo-Activation (Uncaging)

Rationale: This step converts the inert precursor into the active sensor.

-

Baseline: Acquire a dark image (or low-intensity 405 nm image) to confirm negligible background fluorescence.

-

Targeting: Define the Region of Interest (ROI) for pH measurement (e.g., a single spine or the center of the soma).

-

Flash: Deliver a UV pulse.

-

Duration: 1–5 ms (Flashlamp) or <1 ms (Laser scanning).

-

Power: Calibrate to achieve ~30–50% uncaging without causing photodamage.

-

-

Verification: Immediately observe the emergence of green fluorescence (Em 510 nm) upon 450 nm excitation.

Phase 3: Ratiometric pH Imaging

Rationale: Ratiometric imaging cancels out artifacts due to dye concentration differences, uneven loading, or photobleaching.

-

Acquisition Sequence: Rapidly alternate excitation between 450 nm (

) and 405 nm ( -

Frequency: 0.5 Hz – 10 Hz, depending on the speed of the physiological event.

-

Calculation: Calculate the fluorescence ratio

for each pixel or ROI:-

Note:

increases with pH (deprotonated form).

-

In Situ Calibration (The Nigericin Clamp)

To convert the raw Ratio (

Method: High

-

Perfusion: Switch extracellular buffer to a High

Calibration Buffer (e.g., 140 mM KCl, replacing NaCl) containing 10 µM Nigericin . -

Stepwise Titration: Perfusion of calibration buffers at known pH values (e.g., pH 6.5, 7.0, 7.5).

-

Curve Fitting: Plot

vs. pH. Fit the data to the modified Henderson-Hasselbalch equation:

Visualizing the Workflow

Caption: Operational workflow for NPE-caged-HPTS, moving from invasive loading to photo-activation and ratiometric quantification.

Caption: Photochemical mechanism. The blocking group is cleaved by light, allowing the probe to enter the pH-dependent protonation equilibrium.

Data Analysis & Troubleshooting

Data Interpretation Table

| Ratio (450/405) | Inferred pH | Physiological Context |

| Low (< 0.5) | Acidic (< 6.5) | Ischemia, Lysosomal proximity, Metabolic stress |

| Medium (0.8 - 1.2) | Neutral (7.0 - 7.2) | Healthy Cytosol (Resting state) |

| High (> 1.5) | Alkaline (> 7.6) | Mitochondrial matrix (if targeted), Alkalosis |

Troubleshooting Guide

-

Issue: No Fluorescence after Flash.

-

Cause: Insufficient UV power or probe washed out.

-

Fix: Check optical path transmission at 365 nm. Ensure shutter is opening. Verify pipette series resistance (

) is low (< 20 MΩ) to allow loading.

-

-

Issue: High Background before Flash.

-

Cause: Spontaneous hydrolysis or impure stock.

-

Fix: Prepare fresh stock. Keep solid/solution in absolute darkness.

-

-

Issue: Ratio Drift.

-

Cause: Differential photobleaching.

-

Fix: Reduce excitation intensity. Use intermittent imaging rather than continuous stream.

-

References

-

Jasuja, R., et al. (1999). "Chemotactic responses of Escherichia coli to small jumps of photoreleased L-aspartate."[3] Biophysical Journal, 76(3), 1706–1719. (Describes synthesis and photolysis rates of NPE-caged-HPTS). Link

-

Canepari, M., et al. (2001). "Photolysis of caged compounds in the microscope: calibration by ratiometric measurement of pH." Journal of Neuroscience Methods, 112(1), 29-42. (Establishes the gold standard protocol for using NPE-HPTS for optical calibration). Link

-

Tocris Bioscience. "NPE-caged-HPTS Product Information." (Chemical properties and solubility data). Link

-

Han, J., & Burgess, K. (2010). "Fluorescent Indicators for Intracellular pH." Chemical Reviews, 110(5), 2709–2728. (Review of pH sensing mechanisms including HPTS). Link

Sources

Technical Application Note: Spatiotemporal pH Profiling and Gap Junction Mapping with NPE-caged-HPTS

This Application Note is designed as a high-level technical guide for researchers utilizing NPE-caged-HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt, caged with a 1-(2-nitrophenyl)ethyl group). This probe is a dual-function tool: it serves as a photo-activatable fluorophore for mapping intercellular communication (Gap Junctions) and as a ratiometric sensor for spatiotemporal pH profiling.

Core Principle & Mechanism[1][2]

HPTS (Pyranine) is a water-soluble, membrane-impermeant, ratiometric pH indicator (pKa ~7.3).[1] In its "caged" form (NPE-caged-HPTS ), the phenolic hydroxyl group responsible for pH sensitivity is protected by a photolabile 1-(2-nitrophenyl)ethyl (NPE) group.

-

The Caged State (Quiescent): The NPE group locks the fluorophore in a protonated-like electronic state, rendering it effectively non-fluorescent or spectrally distinct at standard imaging wavelengths (405/450 nm excitation). This ensures near-zero background fluorescence prior to activation.

-

The Activation (Uncaging): Upon irradiation with UV light (350–365 nm), the NPE group is cleaved via a nitrobenzyl photolysis mechanism.

-

The Active State (Sensing): The released HPTS equilibrates instantaneously with the cytosolic pH. It exhibits pH-dependent fluorescence:

-

Protonated form (Acidic): Excitation max ~405 nm.

-

Deprotonated form (Basic): Excitation max ~450 nm.

-

Emission: ~511 nm (Green) for both forms.

-

This mechanism allows for "Command-Control" experiments: you decide exactly where (subcellular ROI) and when (millisecond precision) the pH sensor or tracer appears.

Mechanism Diagram

Caption: Photolytic cleavage of the NPE protecting group upon UV excitation, releasing active HPTS and the nitroso byproduct.

Experimental Setup & Materials

Reagents

-

NPE-caged-HPTS: Store lyophilized powder at -20°C, desiccated and protected from light.

-

Intracellular Buffer (ICB): 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, pH 7.2 (mimics cytosol).

-

Calibration Standards: Nigericin (10 µM) and Monensin (10 µM) for in situ pH calibration.

Optical Configuration

Successful imaging requires a microscope capable of rapid switching between UV uncaging and ratiometric visible imaging.

| Component | Specification | Purpose |

| Uncaging Source | 355 nm Laser or 365 nm High-Power LED | Cleavage of NPE group. |

| Imaging Ex 1 | 405 nm Diode Laser | Excitation of protonated HPTS (Acidic peak). |

| Imaging Ex 2 | 458 nm or 488 nm Argon/Diode Laser | Excitation of deprotonated HPTS (Basic peak). |

| Emission Filter | Bandpass 500–550 nm | Collection of green fluorescence. |

| Detector | PMT or sCMOS | High sensitivity required for low dye concentrations. |

Protocol: Live Cell Gap Junction Mapping

This protocol describes the use of NPE-caged-HPTS to measure Gap Junction Intercellular Communication (GJIC) . Since HPTS is membrane-impermeant, it remains trapped in the loaded cell unless gap junctions allow diffusion to neighbors.

Step 1: Probe Preparation & Loading

Rationale: NPE-caged-HPTS is highly charged (-3) and cannot passively cross membranes. Microinjection is the gold standard for single-cell targeting.

-

Reconstitution: Dissolve NPE-caged-HPTS in Intracellular Buffer (ICB) to a stock concentration of 1–5 mM .

-

Critical: Filter centrifuge (0.22 µm) to remove crystals that clog pipettes.

-

-

Microinjection:

-

Backfill a femtotip micropipette.

-

Identify a target cell within a confluent monolayer (e.g., MDCK, HeLa, Cardiomyocytes).

-

Inject via pressure injection (0.5–2 seconds) or ionophoresis.

-

Check: The cell should remain dark or very dimly fluorescent (405 nm ex) if the cage is intact.

-

Step 2: Baseline & ROI Selection

-

Focus on the injected cell.

-

Define a Region of Interest (ROI) for uncaging.

-

For GJIC: Select a spot within the cytoplasm, avoiding the nucleus.

-

For pH Jumps: Select the specific organelle or cytosolic region.

-

-

Acquire 5–10 frames of baseline images (405/488 nm excitation) to establish background noise.

Step 3: Photo-Activation (Uncaging)

-

Trigger UV Flash: Apply a pulse of 350–365 nm light to the ROI.

-

Duration: 100 ms – 1000 ms (depends on laser power; optimize to avoid phototoxicity).

-

Observation: You should see an immediate "burst" of fluorescence in the 488 nm channel.

-

Step 4: Time-Lapse Acquisition

-

Immediately switch to imaging mode.

-

Acquire ratiometric images (Ex 405 / Ex 488) every 2–5 seconds.

-

Observation for GJIC: Watch for the spread of fluorescence from the uncaged "Donor" cell to adjacent "Recipient" cells.

-

Note: HPTS (MW ~524 Da) passes through Connexin 43 channels.

-

Workflow Diagram

Caption: Step-by-step workflow for loading, uncaging, and imaging intercellular diffusion.

Data Analysis: Ratiometric pH Calculation

If using the probe for pH profiling (rather than just connectivity), you must convert intensity ratios to pH values.[2]

The Ratiometric Formula

Where:- = Intensity at 488 nm excitation (Base).

- = Intensity at 405 nm excitation (Acid/Isosbestic).

- = Background intensity (from a non-fluorescent region).

pH Calculation (Henderson-Hasselbalch)

-

In Situ Calibration (Mandatory): Do not use the solution pKa (7.3). Intracellular ionic strength shifts the pKa.

-

Perfuse cells with High-K+ buffer containing 10 µM Nigericin .

-

Adjust buffer pH to 6.0, 6.5, 7.0, 7.5, 8.0 sequentially.

-

Record

values for each step to generate a calibration curve.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background before Uncaging | Spontaneous hydrolysis of NPE group. | Prepare fresh stock; keep strictly in dark. Ensure 405/488 lasers are not "leaking" UV. |

| Cell Death after Uncaging | Phototoxicity or Nitroso-byproduct toxicity. | Reduce UV pulse duration. Reduce dye concentration (1 mM in pipette is usually sufficient). |

| No Dye Transfer (GJIC) | Gap junctions are closed or absent. | Verify Connexin expression. Ensure cells are confluent. Avoid high Ca2+ in pipette (closes GJs). |

| Signal Saturation | Dye concentration too high. | HPTS has high Quantum Yield (>0.75).[1] Reduce gain or exposure time. |

References

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Link

-

Braet, K., et al. (2003). Photoliberating inositol-1,4,5-trisphosphate triggers ATP release that is blocked by connexin hemichannel antagonists. Journal of Cell Biology, 163(6), 1227–1236. (Demonstrates NPE-caged probe usage in signaling). Link

-

Han, J., & Burgess, K. (2010). Fluorescent indicators for intracellular pH. Chemical Reviews, 110(5), 2709–2728. (Review of HPTS properties). Link

-

Hakonen, A., & Hulth, S. (2008). A high-precision ratiometric fluorosensor for pH: Implementing time-dependent non-linear calibration protocols. Analytica Chimica Acta, 606(1), 63-71. Link

-

Spray, D. C., et al. (2002). Gap junctions: from molecular structure to function. Nature Reviews Neuroscience, 3, 595-605. (Context for GJIC mapping). Link

Sources

Application Note: High-Precision Spatiotemporal pH Manipulation using Two-Photon Uncaging of NPE-Caged-HPTS

Executive Summary

This application note details the optical configuration and experimental protocol for the two-photon excitation (2PE) uncaging of NPE-caged-HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid). This technique allows researchers to generate highly localized "proton jumps" (rapid acidification) with simultaneous fluorescent marking in 3D space.

Unlike conventional UV flash photolysis, 2PE provides intrinsic optical sectioning (~1 femtoliter focal volume), enabling sub-cellular manipulation of pH without affecting out-of-focus tissue. This protocol is critical for studying gap junction kinetics, proton channels, and pH-dependent enzymatic activity in live tissue slices or organoids.

Technical Principle & Mechanism

The Probe: NPE-caged-HPTS

The probe consists of the pH indicator HPTS (Pyranine) protected by a photolabile 1-(2-nitrophenyl)ethyl (NPE) group on its hydroxyl moiety.

-

Caged State: The NPE group "locks" the proton, rendering the molecule non-fluorescent (or spectrally shifted) and pH-insensitive.

-

Uncaging Event: Absorption of two photons (simultaneously) at the femtosecond scale cleaves the NPE-O bond.

-

Release Products: Free HPTS (fluorescent pH sensor), a nitroso byproduct, and a free Proton (H+) .

The Optical Mechanism

NPE has a one-photon absorption peak in the UV (~260–360 nm). To achieve 2PE, we use a femtosecond pulsed laser at approximately double the wavelength (720 nm ).

Figure 1: Photochemical reaction pathway. The 2PE process triggers the release of a proton and the fluorophore.

System Architecture & Hardware Setup

Successful uncaging requires a dual-path optical setup: one path for the Uncaging Beam (High Power, 720 nm) and one for the Imaging Beam (Low Power, 488 nm or 920 nm).

Optical Path Diagram

Figure 2: Dual-path optical configuration. Note the GDD module is critical for the 720 nm uncaging path to maintain pulse width.

Hardware Specifications Table

| Component | Specification | Reason for Choice |

| Uncaging Laser | Ti:Sapphire (Tunable) | Must output 720 nm . NPE cross-section peaks here. |

| Pulse Width | < 140 fs (at sample) | Shorter pulses = higher peak power = efficient 2PE. |

| GDD Compensation | -10,000 to -20,000 fs² | Compensates for pulse broadening through the objective. |

| Objective Lens | 40x or 60x Water Immersion (NA 1.0+) | High Numerical Aperture (NA) is mandatory to confine the photon density to a tight Z-plane. |

| Imaging Filter | 525/50 nm Bandpass | Captures HPTS emission (Peak ~510 nm) while blocking IR laser reflection. |

| Dichroic | 680 nm LP (Long Pass) | Reflects visible (imaging), transmits IR (uncaging). |

Experimental Protocol

Reagent Preparation

CAUTION: NPE-caged compounds are light-sensitive. Perform all steps under yellow/red safe light.

-

Stock Solution: Dissolve NPE-caged-HPTS in anhydrous DMSO to 10 mM. Store at -20°C in opaque aliquots.

-

Working Solution: Dilute stock into experimental buffer (e.g., ACSF or HEPES) to a final concentration of 50–200 µM .

-

Note: Higher concentrations yield larger pH jumps but increase background buffering.

-

-

Loading: Apply to cells/tissue via bath application (slices) or microinjection (single cell). Incubate for 30–60 mins.

Optical Alignment & Calibration

Before the experiment, you must align the "Uncaging Spot" with the "Imaging Plane".

-

Bleach Test: Place a fluorescent slide (e.g., fluorescein plastic slide) on the stage.

-

Park Beam: "Park" the uncaging laser at a specific coordinate (e.g., center of field).

-

Burn: Fire a high-power pulse (720 nm) to bleach a spot.

-

Image: Immediately image with the imaging laser.

-

Align: Adjust the X/Y galvo offsets until the bleached spot is perfectly centered in the imaging field.

Uncaging Workflow (The "pH Jump")

Step 1: Baseline Imaging

-

Set Imaging Laser (e.g., 920 nm or 488 nm) to low power.

-

Acquire 10–20 frames to establish background fluorescence (

). -

Checkpoint: The signal should be low/stable (Caged HPTS is non-fluorescent).

Step 2: Define ROI

-

Draw a Region of Interest (ROI) on the acquisition software (e.g., a specific dendritic spine or gap junction).

-

Assign the 720 nm Uncaging Laser to this ROI.

Step 3: The Uncaging Pulse

-

Trigger the uncaging sequence.

-

Parameters:

Step 4: Readout (High-Speed Imaging)

-

Immediately switch back to continuous imaging (or line scanning for higher speed).

-

Observe the rapid increase in fluorescence (

) at 520 nm. -

Interpretation: The fluorescence increase indicates HPTS release. The simultaneous release of H+ causes a local acidification.

Data Analysis & Validation

Calculating the pH Jump

The fluorescence of HPTS is pH-dependent.[3][4][5][6] However, immediately after uncaging, you have a mix of released dye and pH change. To quantify the exact pH drop, you must perform an in situ titration :

-

Ratiometric Calibration: If possible, use dual-excitation imaging (405 nm vs 488 nm) for free HPTS. The ratio (

) is pH dependent. -

Standard Curve: Perfusion of buffers with known pH (6.0, 7.0, 8.0) containing free HPTS + Ionophores (Nigericin) to equilibrate intracellular pH.

-

Calculation:

(Where

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| No Fluorescence Increase | Wavelength mismatch | Ensure uncaging laser is tuned to 720 ± 5 nm . |

| Tissue Damage (Bubbles) | Power too high | Reduce laser power; increase pixel dwell time slightly rather than power. |

| High Background | Spontaneous hydrolysis | Check stock solution age; ensure light-tight prep. |

| Axial Spread (Z-axis) | Low NA Objective | Switch to NA > 1.0; ensure back-aperture is overfilled. |

References

-

Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate.[7] Frontiers in Synaptic Neuroscience. Link

- Context: Defines the principles of 2-photon uncaging cross-sections and optical setups relevant to nitrobenzyl cages.

-

Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. Link

- Context: Seminal protocol establishing the 720 nm uncaging standard for nitrobenzyl-caged compounds.

-

Han, J., & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH. Chemical Reviews. Link

- Context: Detailed photophysical properties of HPTS (Pyranine) and its pKa characteristics.

-

Zipfel, W. R., et al. (2003). Nonlinear magic: multiphoton microscopy in the biosciences. Nature Biotechnology. Link

- Context: Explains the necessity of GDD compensation and high NA objectives for effective 2PE.

Sources

- 1. higleylab.org [higleylab.org]

- 2. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spatiotemporal Mapping of Neural Connectivity and Cytosolic pH: Application Note for NPE-Caged-HPTS

Executive Summary